molecular formula C17H21N3O5 B11012824 N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-valine

N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-valine

Cat. No.: B11012824
M. Wt: 347.4 g/mol
InChI Key: WOVSOUGNKRKOSI-AWEZNQCLSA-N
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Description

N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-valine is a synthetic compound that combines the structural features of quinazoline and valine. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of L-valine, an essential amino acid, enhances the compound’s potential for biological interactions and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-valine typically involves a multi-step process:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of anthranilic acid with formamide under high-temperature conditions to yield 2,4-dioxo-1,4-dihydroquinazoline.

    Attachment of the Butanoyl Group: The quinazoline derivative is then reacted with butanoyl chloride in the presence of a base such as pyridine to form the butanoyl-substituted quinazoline.

    Coupling with L-Valine: Finally, the butanoyl-quinazoline intermediate is coupled with L-valine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The quinazoline moiety can undergo oxidation reactions, potentially forming quinazoline N-oxides.

    Reduction: Reduction of the quinazoline ring can yield dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the butanoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.

    Biology: Studied for its interactions with enzymes and proteins, particularly those involved in metabolic pathways.

    Medicine: Investigated for its potential as an anticancer agent due to the presence of the quinazoline moiety, which is known to inhibit various kinases.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-valine is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can inhibit kinase activity, disrupting signaling pathways involved in cell proliferation and survival. The L-valine component may facilitate transport across cell membranes and enhance binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]-L-valine is unique due to the specific combination of the quinazoline core and the L-valine side chain. This combination may confer unique biological properties, such as enhanced cellular uptake and specific interactions with target proteins, making it a promising candidate for further research and development.

Properties

Molecular Formula

C17H21N3O5

Molecular Weight

347.4 g/mol

IUPAC Name

(2S)-2-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]-3-methylbutanoic acid

InChI

InChI=1S/C17H21N3O5/c1-10(2)14(16(23)24)19-13(21)8-5-9-20-15(22)11-6-3-4-7-12(11)18-17(20)25/h3-4,6-7,10,14H,5,8-9H2,1-2H3,(H,18,25)(H,19,21)(H,23,24)/t14-/m0/s1

InChI Key

WOVSOUGNKRKOSI-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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